molecular formula C23H42GdN5O13 B3431781 Gadoterate Meglumine CAS No. 92943-93-6

Gadoterate Meglumine

Cat. No.: B3431781
CAS No.: 92943-93-6
M. Wt: 753.9 g/mol
InChI Key: RYHQMKVRYNEBNJ-BMWGJIJESA-K
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Description

Gadoterate meglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is composed of gadolinium, a rare earth metal, complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and meglumine. This compound is known for its high stability and low toxicity, making it a preferred choice for diagnostic imaging .

Preparation Methods

The synthesis of gadoterate meglumine involves several steps:

    Synthesis of DOTA: The organic acid DOTA is synthesized through a series of reactions involving cyclization and carboxylation.

    Complexation with Gadolinium: Gadolinium oxide is reacted with DOTA in the presence of a solvent to form gadoteric acid.

    Formation of this compound: The gadoteric acid is then reacted with meglumine to form this compound. .

Chemical Reactions Analysis

Gadoterate meglumine primarily undergoes complexation reactions due to the presence of gadolinium and DOTA. The key reactions include:

Scientific Research Applications

Gadoterate meglumine is widely used in various scientific fields:

Mechanism of Action

Gadoterate meglumine works by enhancing the relaxation rates of water protons in its vicinity when placed in a magnetic field. This results in increased signal intensity (brightness) of tissues during MRI scans. The gadolinium ion, being paramagnetic, develops a magnetic moment that interacts with the magnetic field, thereby improving the contrast of the images .

Properties

CAS No.

92943-93-6

Molecular Formula

C23H42GdN5O13

Molecular Weight

753.9 g/mol

IUPAC Name

gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1

InChI Key

RYHQMKVRYNEBNJ-BMWGJIJESA-K

Isomeric SMILES

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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